7-butyl-8-((furan-2-ylmethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione

Beschreibung

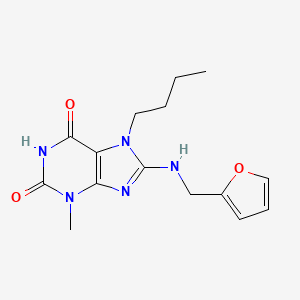

Chemical Structure and Properties The compound 7-butyl-8-((furan-2-ylmethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione (CAS: 476480-74-7) is a xanthine derivative with a molecular formula of C₁₅H₁₉N₅O₃ and a monoisotopic mass of 317.148789 Da. Key structural features include:

- A purine-2,6-dione core (common to xanthines like theophylline).

- A butyl group at position 7, enhancing lipophilicity.

- A methyl group at position 3, typical of methylxanthines .

Potential applications include metabolic or inflammatory disorders, given structural similarities to DPP-4 inhibitors and adenosine receptor modulators .

Eigenschaften

IUPAC Name |

7-butyl-8-(furan-2-ylmethylamino)-3-methylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O3/c1-3-4-7-20-11-12(19(2)15(22)18-13(11)21)17-14(20)16-9-10-6-5-8-23-10/h5-6,8H,3-4,7,9H2,1-2H3,(H,16,17)(H,18,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYRNTOSKWQKCKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=C(N=C1NCC3=CC=CO3)N(C(=O)NC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

476480-74-7 | |

| Record name | 7-BUTYL-8-((2-FURYLMETHYL)AMINO)-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-butyl-8-((furan-2-ylmethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Purine Core: Starting from simple precursors like formamide and cyanamide, the purine core can be synthesized through cyclization reactions.

Introduction of Substituents: The butyl group, furan-2-ylmethylamino group, and methyl group can be introduced through alkylation, amination, and methylation reactions, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for large-scale production, including:

Catalysts: Use of catalysts to increase reaction efficiency.

Solvents: Selection of appropriate solvents to enhance reaction rates and yields.

Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

7-butyl-8-((furan-2-ylmethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions may introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 7-butyl-8-((furan-2-ylmethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways would require detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

The table below compares the target compound with key analogs from the evidence:

*Estimated using ChemSpider data .

Key Research Findings

Pharmacological Activity

- Position 8 Substitutions: The (furan-2-ylmethyl)amino group in the target compound avoids CNS activity seen in caffeine derivatives (e.g., 3j and 3m in ), suggesting peripheral targeting . 3-Aminopiperidin-1-yl (linagliptin intermediate) confers potent DPP-4 inhibition, while the phenethylamino group () may enhance receptor binding in neurological pathways .

Physicochemical Properties

- Lipophilicity: The butyl group at position 7 increases logP compared to shorter alkyl chains (e.g., methyl in theophylline). However, the dimethylaminoethyl analog () balances lipophilicity with solubility via its polar amine .

- Metabolic Stability : Furan rings can undergo oxidative metabolism, but the methylpyridinyloxy group in 3j () may offer better stability .

Biologische Aktivität

7-butyl-8-((furan-2-ylmethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a butyl group and a furan ring, contributing to its pharmacological properties.

- Molecular Formula : C14H17N5O2

- Molecular Weight : 273.32 g/mol

- CAS Number : 476480-89-4

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an anticancer and antiviral agent. The following sections summarize key findings related to its biological effects.

Anticancer Activity

Recent studies have demonstrated the compound's efficacy against several cancer cell lines. The following table summarizes the IC50 values observed in different studies:

The anticancer effects of 7-butyl-8-((furan-2-ylmethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione are attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

Antiviral Activity

In addition to its anticancer properties, this compound has shown promise as an antiviral agent. It has been evaluated for its effectiveness against various viral strains, with preliminary results indicating significant antiviral activity.

Case Studies

- Study on Influenza Virus : In vitro studies indicated that the compound exhibited inhibitory effects on the replication of influenza virus strains, demonstrating potential for therapeutic use in viral infections.

- Mechanism Exploration : The antiviral mechanism is thought to involve interference with viral entry or replication processes, although further research is needed to elucidate the exact pathways involved.

Structure-Activity Relationship (SAR)

The biological activity of 7-butyl-8-((furan-2-ylmethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione can be influenced by modifications to its structure. Variations in substituents on the purine ring or alterations in the furan moiety have been explored to optimize potency and selectivity against target cells.

Q & A

Q. Advanced Optimization Strategies

- Temperature Control : Maintaining 60–80°C improves reaction kinetics while minimizing side reactions .

- Catalyst Use : Transition-metal catalysts (e.g., Pd for cross-coupling) enhance regioselectivity in Ullmann-type reactions .

- Purification : Flash chromatography with gradients of hexanes/ethyl acetate (triethylamine additives) improves yield and purity .

How is structural characterization performed for this compound?

Q. Basic Techniques

- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., furan-2-ylmethylamino group at δ 7.5–8.0 ppm for aromatic protons) .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight (e.g., [M+H] ~387.18) .

- FTIR : Peaks at 1690–1650 cm confirm carbonyl groups; 740–750 cm indicates C-Cl/C-Br bonds if present .

Q. Advanced Analysis

- X-ray Crystallography : Resolves stereochemistry and crystal packing effects, critical for drug-receptor modeling .

How can researchers reconcile contradictory bioactivity data across studies?

Q. Methodological Approaches

- Standardized Assays : Use consistent cell lines (e.g., HEK293 for kinase studies) and control compounds to reduce variability .

- Dose-Response Curves : Establish EC/IC values under identical pH and temperature conditions .

- Target Validation : Confirm binding via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to rule off-target effects .

Case Example : Discrepancies in kinase inhibition data may arise from differences in ATP concentrations (1 mM vs. 10 µM) during assays .

What strategies guide structure-activity relationship (SAR) studies for this compound?

Q. Key Modifications

Q. Advanced Tools :

- In Silico Docking : Use AutoDock Vina to predict binding poses with A adenosine receptors .

- Chemicalize.org : Analyze drug-likeness parameters (LogP, PSA) to prioritize derivatives .

How do researchers evaluate stability and degradation pathways?

Q. Basic Protocols

Q. Advanced Analysis :

- Arrhenius Studies : Accelerated stability testing at 50–70°C predicts shelf-life .

What in silico methods predict biological activity and toxicity?

Q. Methodological Tools

- CovaDOTS : Designs covalent inhibitors by simulating electrophilic warhead interactions (e.g., chloroethyl groups at position 8) .

- ChemAxon Suite : Calculates ADMET properties (e.g., hERG inhibition risk) .

- Molecular Dynamics : GROMACS simulations assess target binding stability over 100 ns trajectories .

How are mechanistic studies designed to elucidate target interactions?

Q. Advanced Techniques

- Isotopic Labeling : C-labeled compound tracks metabolic pathways in hepatocytes .

- Cryo-EM : Resolves compound-enzyme complexes (e.g., purine nucleoside phosphorylase) at near-atomic resolution .

- Kinetic Studies : Stopped-flow fluorescence measures binding kinetics (k/k) with nM precision .

How do structural analogs inform drug design?

Q. Comparative Analysis

| Analog | Key Feature | Application | Reference |

|---|---|---|---|

| 8-(Cyclohexylamino)-7-ethyl analog | Enhanced metabolic stability | Anticancer lead optimization | |

| 7-(2-Chlorobenzyl)-8-morpholinyl derivative | Improved kinase selectivity | EGFR inhibitor development | |

| 8-Hydrazinyl derivatives | Photoaffinity labeling probes | Target identification |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.